1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an amine with an isocyanate under mild conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable precursor.
Attachment of the Pyrazolylphenyl Group: The pyrazolylphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]carbamate
- 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiourea
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged for targeted applications in research and industry.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-18-6-3-5-16(19(18)28-2)23-20(26)21-13-17(25)14-7-9-15(10-8-14)24-12-4-11-22-24/h3-12,17,25H,13H2,1-2H3,(H2,21,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALRDOZEPJMAHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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